![molecular formula C31H27NO4 B8178084 Fmoc-4-(3-methylphenyl)-L-phenylalanine](/img/structure/B8178084.png)
Fmoc-4-(3-methylphenyl)-L-phenylalanine
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Overview
Description
Fmoc-4-(3-methylphenyl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(3-methylphenyl)-L-phenylalanine typically involves the protection of the amino group of phenylalanine with the Fmoc group. This is achieved by reacting phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(3-methylphenyl)-L-phenylalanine can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine or pyrrolidine in an organic solvent.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine or pyrrolidine in DMF or DCM.
Coupling: HBTU or DIC in DMF or DCM.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid.
Major Products Formed
Deprotection: Free amino acid without the Fmoc group.
Coupling: Peptides or longer amino acid chains.
Substitution: Substituted phenylalanine derivatives.
Scientific Research Applications
Fmoc-4-(3-methylphenyl)-L-phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: Used in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Fmoc-4-(3-methylphenyl)-L-phenylalanine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions during the coupling process. Once the desired peptide or protein is synthesized, the Fmoc group is removed, revealing the free amino group for further reactions or biological activity .
Comparison with Similar Compounds
Similar Compounds
Fmoc-phenylalanine: Lacks the 3-methylphenyl group, making it less hydrophobic.
Boc-4-(3-methylphenyl)-L-phenylalanine: Uses a different protecting group (Boc) which is removed under acidic conditions.
Fmoc-4-(4-methylphenyl)-L-phenylalanine: Has a methyl group at a different position on the phenyl ring.
Uniqueness
Fmoc-4-(3-methylphenyl)-L-phenylalanine is unique due to the presence of the 3-methylphenyl group, which can influence the hydrophobicity and steric properties of the resulting peptides. This can affect the folding, stability, and biological activity of the peptides, making it a valuable tool in peptide synthesis and drug development .
Biological Activity
Fmoc-4-(3-methylphenyl)-L-phenylalanine is a derivative of phenylalanine that incorporates a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and has garnered attention for its biological activities, particularly in cancer research and drug development. This article will explore the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
This compound has the molecular formula C25H23NO4 and a molecular weight of approximately 413.46 g/mol. The Fmoc group serves as a protective moiety that facilitates the synthesis of peptides by preventing premature reactions during the coupling process.
The biological activity of this compound is largely dependent on its incorporation into peptide chains during solid-phase peptide synthesis (SPPS). The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in further reactions or exhibit biological activity.
- Deprotection : The Fmoc group can be removed using bases such as piperidine or pyrrolidine in solvents like DMF or DCM.
- Coupling : The amino group can couple with other amino acids using reagents like HBTU or DIC, forming peptide bonds.
- Substitution Reactions : The phenyl ring can undergo electrophilic aromatic substitution, which may influence the compound's biological properties.
Biological Applications
This compound is significant in various biological contexts:
- Peptide Synthesis : It serves as a crucial building block for synthesizing peptides used in therapeutic applications.
- Drug Development : This compound is utilized in designing peptide-based drugs targeting specific diseases, including cancer.
- Biological Studies : It aids in studying protein-protein interactions and enzyme-substrate dynamics, providing insights into cellular mechanisms.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
Compound | IC50 (nM) | Cell Line | Mechanism of Action |
---|---|---|---|
Compound 9h | 10–33 | MCF-7 | Tubulin destabilization |
Compound 10r | 23–33 | MDA-MB-231 | Apoptosis induction via G2/M arrest |
Binding Studies
Binding studies have demonstrated that peptides incorporating this compound can interact with specific proteins, such as protein tyrosine phosphatases (PTPs). These interactions are critical for understanding signaling pathways involved in cancer progression .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methylphenyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c1-20-7-6-8-23(17-20)22-15-13-21(14-16-22)18-29(30(33)34)32-31(35)36-19-28-26-11-4-2-9-24(26)25-10-3-5-12-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODLLOHYBJRFAM-LJAQVGFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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